Phomopsin A

Descripción general

Descripción

La sulindac sulfona es un metabolito del fármaco antiinflamatorio no esteroideo (AINE) sulindac. Es conocido por sus propiedades antiinflamatorias y anticancerígenas. A diferencia de su compuesto madre, la sulindac sulfona no inhibe las enzimas ciclooxigenasas, que son responsables de los efectos antiinflamatorios de los AINE. En cambio, ejerce sus efectos a través de diferentes mecanismos, lo que la convierte en un compuesto de interés en varios campos de investigación científica .

Aplicaciones Científicas De Investigación

Toxicological Studies

Phomopsin A is known for its hepatotoxic effects across various animal species. It binds with high affinity to tubulin isotypes, disrupting microtubular functions, which leads to cell cycle arrest and apoptosis in hepatocytes. Studies have shown that exposure to PHOA can result in severe liver damage, characterized by symptoms such as lupinosis in grazing animals like sheep .

Case Study: Animal Toxicity

- Species Studied : Sheep and rats

- Findings :

Food Safety Concerns

The presence of phomopsins in lupin-based foods poses potential health risks to consumers. The European Food Safety Authority (EFSA) has highlighted the need for comprehensive data on the occurrence of phomopsins in food and feed products to assess dietary intake effectively .

Risk Assessment

- Key Points :

Pharmaceutical Potential

Research indicates that phomopsins may possess antimitotic properties, suggesting potential applications in pharmaceuticals. The biosynthetic pathways of these compounds have been studied to explore their use as therapeutic agents against cancer due to their ability to inhibit cell division .

Research Insights

- Potential Applications :

Environmental Impact and Mycotoxin Management

This compound's production is influenced by environmental conditions, particularly during the storage of crops like field peas. Understanding these factors is crucial for managing mycotoxin contamination in agricultural practices .

Management Strategies

- Implementing best practices for crop storage to minimize fungal growth.

- Utilizing biological control agents such as Trichoderma harzianum to inhibit mycotoxin-producing fungi .

Summary Table: this compound Characteristics

| Characteristic | Details |

|---|---|

| Source | Diaporthe toxica |

| Toxicity | Hepatotoxic, carcinogenic |

| Affected Species | Sheep, rats, other livestock |

| Mechanism of Action | Binds to tubulin, disrupts microtubule function |

| Environmental Factors | Influenced by storage conditions |

| Potential Applications | Cancer therapy research |

Mecanismo De Acción

La sulindac sulfona ejerce sus efectos a través de varios mecanismos:

Inhibición de las fosfodiesterasas de GMP cíclico tipo 5 (PD5): Esta inhibición conduce a un aumento en los niveles intracelulares de GMP cíclico, lo que activa la proteína quinasa G.

Efectos antineoplásicos: La sulindac sulfona induce la apoptosis e inhibe la proliferación celular en varias líneas celulares cancerosas, incluidas las células de cáncer de colon, próstata y pulmón.

Análisis Bioquímico

Biochemical Properties

Phomopsin A is a cyclic hexapeptide mycotoxin . It is produced by Diaporthe toxica, which can cause infections in lupine plants and harvested seeds . The formation of this compound has been investigated under different storage conditions .

Cellular Effects

This compound has shown severe toxic effects in animal studies . It binds to β-tubulin in a vinca domain, partly overlapping with the site targeted by vinblastine and other tubulin inhibitors .

Molecular Mechanism

This compound is a fungal RiPP (ribosomally synthesized and posttranslationally modified peptide). It is converted to an N,N-dimethylated congener (phomopsin E) by an S-adenosylmethionine-dependent α-N-methyltransferase .

Temporal Effects in Laboratory Settings

The production of this compound was investigated under different storage conditions. After 14 days at a water activity value of 0.98, the fungi produced 4.49 to 34.3 mg/kg this compound .

Dosage Effects in Animal Models

In animal studies, 15 daily subcutaneous doses of 150 μg this compound/kg body weight, providing a total administered dose of 2.25 mg/kg body weight, resulted in 100% lethality .

Metabolic Pathways

This compound is a fungal RiPP and is part of a widespread pathway for the biosynthesis of a family of fungal cyclic RiPPs, termed dikaritins .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La sulindac sulfona se puede sintetizar a partir de sulindac mediante un proceso de oxidación. La ruta sintética típica implica la oxidación de sulindac utilizando un agente oxidante como el peróxido de hidrógeno o el ácido m-cloroperbenzoico. La reacción generalmente se lleva a cabo en un solvente orgánico como el diclorometano a temperatura ambiente. El producto se purifica luego mediante recristalización o cromatografía en columna .

Métodos de producción industrial

En un entorno industrial, la producción de sulindac sulfona sigue un proceso de oxidación similar pero a una escala mayor. Las condiciones de reacción se optimizan para obtener un mayor rendimiento y pureza. El uso de reactores de flujo continuo y técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC) garantiza la producción eficiente de sulindac sulfona .

Análisis De Reacciones Químicas

Tipos de reacciones

La sulindac sulfona experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El sulindac se oxida para formar sulindac sulfona.

Reducción: La sulindac sulfona se puede reducir de nuevo a sulindac o reducir aún más a sulfuro de sulindac.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Varios nucleófilos como aminas, tioles y alcoholes.

Productos principales formados

Oxidación: Sulindac sulfona.

Reducción: Sulindac, sulfuro de sulindac.

Sustitución: Varios derivados de sulfona sustituidos.

Comparación Con Compuestos Similares

Compuestos similares

Sulindac: El compuesto madre, un fármaco antiinflamatorio no esteroideo.

Sulfuro de sulindac: Otro metabolito del sulindac, conocido por sus efectos antiinflamatorios.

Singularidad

La sulindac sulfona es única en el sentido de que no inhibe las enzimas ciclooxigenasas como otros AINE. En cambio, ejerce sus efectos a través de la inhibición de las fosfodiesterasas de GMP cíclico tipo 5 y otras vías. Esto la convierte en un compuesto valioso en la investigación del cáncer y otros estudios científicos .

Actividad Biológica

Phomopsin A (PHOA) is a mycotoxin produced by the fungus Diaporthe toxica (formerly known as Phomopsis leptostromiformis), primarily found in lupin plants. This compound has garnered significant attention due to its biological activities, particularly its hepatotoxic and carcinogenic effects across various animal models.

Chemical Structure and Properties

This compound is characterized as a modified polypeptide with a complex structure that includes unusual amino acid residues such as 3,4-didehydroproline and 2,3-didehydroisoleucine. The compound forms a 13-membered ring structure through an ether bridge, which is integral to its biological activity. PHOA is soluble in water under specific pH conditions and shows limited solubility in lipid solvents, influencing its interaction with biological membranes and proteins .

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₄S |

| Molecular Weight | 367.42 g/mol |

| Solubility | Soluble in water (pH > 7.5 and < 1.0) |

| Ring Structure | 13-membered ring with ether bridge |

| Unusual Amino Acids | 3,4-didehydroproline, 2,3-didehydroisoleucine |

Hepatotoxicity

This compound is primarily known for its hepatotoxic effects. Studies have shown that exposure to PHOA leads to significant liver damage in various animal models, including mice and rats. The principal effects observed include:

- Cell Death : PHOA binds to tubulin isotypes, disrupting microtubular functions and leading to cell death .

- Liver Enzyme Alterations : Elevated levels of liver enzymes such as alkaline phosphatase and β-glucuronidase have been documented, indicating liver stress and damage .

- Micronuclei Formation : Exposure to PHOA has been associated with the formation of micronuclei and nuclear distortions in liver cells .

Case Studies

- Acute Toxicity in Mice : In studies where mice were administered PHOA intraperitoneally, the LD50 was estimated at approximately 1 mg/kg. Pathological examinations revealed significant triglyceride accumulation in the liver within 24 hours post-exposure .

- Chronic Effects in Rats : Long-term studies indicated that rats exposed to lower doses of PHOA exhibited metaphase arrest in liver parenchymal cells, suggesting potential disruptions in the cell cycle .

Table 2: Summary of Biological Effects of this compound

| Biological Effect | Observations |

|---|---|

| Hepatotoxicity | Significant liver damage across species |

| Enzyme Activity Changes | Increased alkaline phosphatase; decreased succinic dehydrogenase |

| Cell Cycle Disruption | Metaphase arrest observed in liver cells |

| Micronuclei Formation | Indication of genotoxic effects |

This compound exerts its biological effects primarily through:

- Binding to Tubulin : This disrupts microtubule formation, essential for cellular structure and function.

- Membrane Interaction : Changes in membrane fluidity and enzyme activity have been noted, affecting cellular integrity .

- Induction of Apoptosis : The compound's interaction with cellular components leads to programmed cell death pathways being activated.

Propiedades

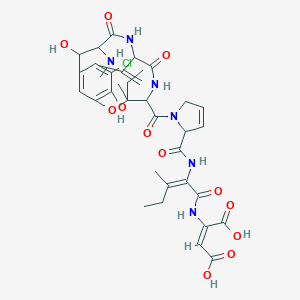

IUPAC Name |

(E)-2-[[(E)-2-[[(2S)-1-[(3R,4S,7S,10S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45ClN6O12/c1-8-17(5)25(32(50)39-20(35(53)54)15-23(44)45)41-30(48)21-11-10-12-43(21)34(52)29-36(6,9-2)55-22-14-18(13-19(37)28(22)47)27(46)26(38-7)33(51)40-24(16(3)4)31(49)42-29/h10-11,13-15,21,24,26-27,29,38,46-47H,3,8-9,12H2,1-2,4-7H3,(H,39,50)(H,40,51)(H,41,48)(H,42,49)(H,44,45)(H,53,54)/b20-15+,25-17+/t21-,24-,26-,27-,29+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFRRYBYQKPKSY-AJSRVUJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C(=O)NC(=CC(=O)O)C(=O)O)NC(=O)C1C=CCN1C(=O)C2C(OC3=C(C(=CC(=C3)C(C(C(=O)NC(C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C(=O)N/C(=C/C(=O)O)/C(=O)O)/NC(=O)[C@@H]1C=CCN1C(=O)[C@@H]2[C@@](OC3=C(C(=CC(=C3)[C@@H]([C@@H](C(=O)N[C@H](C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45ClN6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017600 | |

| Record name | Phomopsin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64925-80-0 | |

| Record name | Phomopsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064925800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phomopsin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phomopsin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.